Dicalcium L-leucinate
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Overview
Description
Dicalcium L-leucinate is a compound with the molecular formula C24H48Ca2N4O8 and a molecular weight of 600.81592 g/mol It is the calcium salt of L-leucine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicalcium L-leucinate can be synthesized through the reaction of L-leucine with calcium salts such as calcium hydroxide or calcium carbonate. The reaction typically involves dissolving L-leucine in water, followed by the addition of the calcium salt under controlled pH and temperature conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving steps such as crystallization and filtration to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Dicalcium L-leucinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized leucine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Dicalcium L-leucinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular metabolism and protein synthesis.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in muscle growth and repair.
Industry: It is used in the production of supplements and fortified foods due to its calcium and amino acid content.
Mechanism of Action
The mechanism of action of dicalcium L-leucinate involves its role as a source of calcium and L-leucine. Calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone health. L-leucine is an essential amino acid that stimulates protein synthesis and muscle growth. The compound exerts its effects by providing these vital nutrients to the body, thereby supporting various metabolic pathways.
Comparison with Similar Compounds
N-acetyl-L-leucine: A modified amino acid used in the treatment of neurological disorders.
L-leucinate: The L-enantiomer of leucinate, involved in various metabolic processes.
Uniqueness: Dicalcium L-leucinate is unique due to its dual role as a calcium and amino acid source. This combination makes it particularly valuable in applications where both calcium and L-leucine are required, such as in dietary supplements and therapeutic formulations.
Properties
CAS No. |
71720-30-4 |
---|---|
Molecular Formula |
C24H48Ca2N4O8 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
dicalcium;(2S)-2-amino-4-methylpentanoate |
InChI |
InChI=1S/4C6H13NO2.2Ca/c4*1-4(2)3-5(7)6(8)9;;/h4*4-5H,3,7H2,1-2H3,(H,8,9);;/q;;;;2*+2/p-4/t4*5-;;/m0000../s1 |
InChI Key |
RGJGKIBYJADPEN-BEHZNSCKSA-J |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.[Ca+2].[Ca+2] |
Canonical SMILES |
CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.[Ca+2].[Ca+2] |
Origin of Product |
United States |
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